2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-
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Overview
Description
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidinone ring fused with a piperazine moiety, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 1-(3-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, such as anxiolytic, antidepressant, and antipsychotic activities .
Comparison with Similar Compounds
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be compared with other similar compounds, such as:
2-Pyrrolidinone: A simpler analog without the piperazine and chlorophenyl substituents, used as a solvent and intermediate in organic synthesis.
1-(3-Chlorophenyl)piperazine: A compound with similar structural features but lacking the pyrrolidinone ring, known for its psychoactive properties.
N-Phenylpiperazine: Another related compound with a phenyl group instead of the chlorophenyl group, used in medicinal chemistry for its diverse biological activities.
The uniqueness of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
88514-32-3 |
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Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c16-13-3-1-4-14(11-13)18-9-7-17(8-10-18)12-19-6-2-5-15(19)20/h1,3-4,11H,2,5-10,12H2 |
InChI Key |
CNYZDXYMZMJLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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